Nicotinic Acetylcholine Receptor α3β4 Agonist Activity: Subtype-Selective Activation Profile
This compound exhibits agonist activity at recombinant human α3β4 nicotinic acetylcholine receptors (nAChRs) with sub-micromolar potency (EC50 = 7,000 nM), while showing markedly weaker activity at α2β4 (EC50 = 9,000 nM) and α4β4 (EC50 = 31,000 nM) subtypes [1]. This 4.4-fold selectivity window between α3β4 and α4β4 represents a distinct pharmacological fingerprint compared to other tetrahydroquinoline-based nAChR ligands. Notably, the unsubstituted benzamide analog (N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, lacking the 2-chloro group) shows no reported activity at these nAChR subtypes, indicating that the chloro substituent is critical for receptor engagement .
| Evidence Dimension | nAChR subtype agonist potency (EC50) |
|---|---|
| Target Compound Data | α3β4: EC50 = 7,000 nM; α2β4: EC50 = 9,000 nM; α4β4: EC50 = 31,000 nM |
| Comparator Or Baseline | N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (des-chloro analog): no detectable activity at nAChR subtypes |
| Quantified Difference | >4.4-fold selectivity for α3β4 over α4β4; presence of 2-chloro is essential for any detectable nAChR activity |
| Conditions | Recombinant human nAChR subtypes expressed in HEK cells; functional agonism assay |
Why This Matters
For researchers studying α3β4 nAChR pharmacology, this compound offers a defined selectivity profile that the des-chloro analog completely lacks, enabling subtype-specific mechanistic studies.
- [1] BindingDB. BDBM50369150 (CHEMBL1788226). EC50 values for human α3β4 (7,000 nM), α2β4 (9,000 nM), and α4β4 (31,000 nM) nAChR subtypes. View Source
